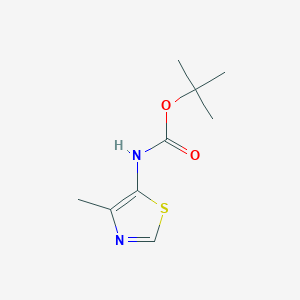

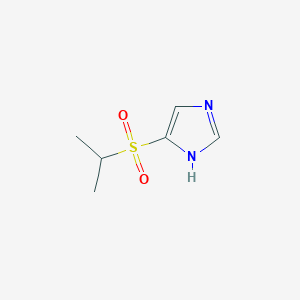

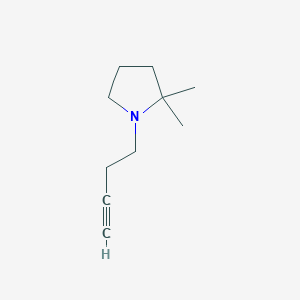

tert-Butyl (4-methylthiazol-5-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Crystal Structure and Molecular Interactions

Isomorphous Crystal Structures : Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related compound, demonstrates unique crystal structures characterized by simultaneous hydrogen and halogen bonds involving carbonyl groups. These structures are part of an isostructural family of compounds with diverse applications in crystallography and molecular design (Baillargeon et al., 2017).

Hydrogen Bond Interactions : In tert-butyl carbamate derivatives, hydrogen bonds play a critical role in forming three-dimensional architectures. These interactions, analyzed through Hirshfeld surfaces and molecular electrostatic potential surface calculations, are pivotal for understanding molecular assembly and behavior (Das et al., 2016).

Synthetic Applications

Intermediate in Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl carbamate serves as an important intermediate in the synthesis of omisertinib (AZD9291) and other biologically active compounds. Efficient synthetic methods for such intermediates are crucial for pharmaceutical applications (Zhao et al., 2017).

Cycloaddition Reactions : The compound has been utilized in Cu(I)-catalyzed [3+2] cycloadditions, demonstrating its value in creating diverse chemical structures through regio- and stereo-selective reactions. This process highlights its versatility in organic synthesis (Pušavec et al., 2014).

Stable Precursors for Chiral Azomethine Ylids : It also serves as a stable precursor in generating chiral azomethine ylids under mild conditions, offering a viable alternative to standard ylid generation methods (Alker et al., 1997).

Miscellaneous Applications

- Antimicrobial Activity : Some derivatives of tert-butyl carbazate, structurally related to tert-butyl (4-methylthiazol-5-yl)carbamate, have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "tert-Butyl (4-methylthiazol-5-yl)carbamate" . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

特性

IUPAC Name |

tert-butyl N-(4-methyl-1,3-thiazol-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-7(14-5-10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLXOTJGULGSFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-methylthiazol-5-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2382039.png)

![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2382049.png)

![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)